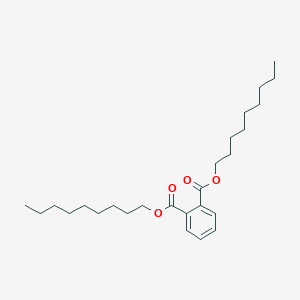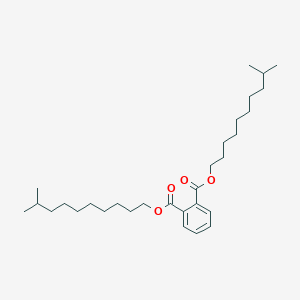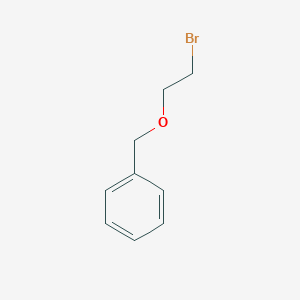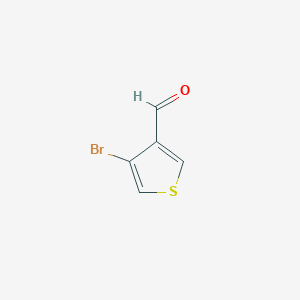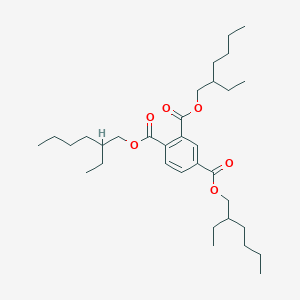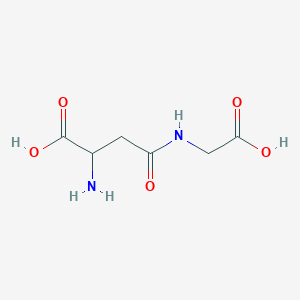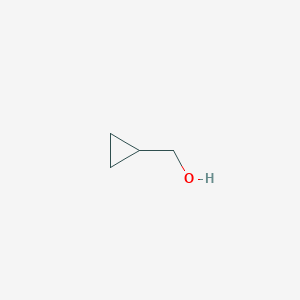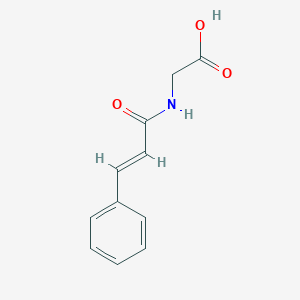
Pterolactam
Overview
Description
Synthesis Analysis
Pterolactam's synthesis involves innovative approaches to derive novel compounds with enhanced properties. For instance, a study on the antifungal activity of this compound-inspired amide Mannich bases highlights the design and synthesis of novel compounds from this compound, demonstrating good to high antifungal activities against several fungal strains. These Mannich bases of amide derived from this compound represent a significant advancement in utilizing this compound for developing biosourced fungicides (Dascălu et al., 2020).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives is crucial for understanding their function and potential applications. Studies involving polycyclic tetramate macrolactams (PTMs), to which this compound is closely related, have shed light on the structural complexity and biosynthetic origins of these compounds. These investigations reveal the intricate molecular architecture and the biosynthetic pathways involved in the formation of PTMs, providing insights into the structural basis of their biological activities (Luo et al., 2013).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, leading to the formation of diverse compounds with unique properties. The study on the behavior of this compound in Lewis/Brönsted acid catalysis environments is particularly illuminating. It provides insights into the amidoalkylation process and the product distribution, highlighting the high reactivity of this compound and its derivatives under these conditions. This research points to the potential of this compound in synthesizing novel compounds through cascade processes, including Povarov type reactions (Dumitriu et al., 2020).
Scientific Research Applications
Chemical Synthesis : Pterolactam reacts with acids to initiate cascade processes that lead to the formation of novel quinolines and tetrahydro-quinolines. This makes it a valuable compound in the synthesis of these heterocyclic structures (Dumitriu et al., 2020).
Antifungal Applications : this compound-inspired amide Mannich bases exhibit significant antifungal activities, suggesting their potential use in developing biosourced fungicides (Dascălu et al., 2020).
Biosynthetic Gene Cluster Research : The study of polycyclic tetramate macrolactam (PTM) biosynthetic gene clusters has been an area of interest. For instance, a study on Streptomyces activated a cryptic PTM biosynthetic gene cluster, identifying new potential PTMs (Luo et al., 2013).
Cancer Research : Certain PTMs have shown cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents (Liu et al., 2019).
Medicinal Applications : Various PTMs, like ikarugamycin, HSAF, and alteramides, have shown diverse biological activities, making them significant in medicinal research (Zhang et al., 2016).
Mechanism of Action
Target of Action
Pterolactam, also known as 5-Methoxypyrrolidin-2-one, is a heterocycle naturally occurring in plants It’s known that pyrrolidinone derivatives, which include this compound, have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives . These compounds have diverse biological activities, suggesting that they interact with multiple targets.
Mode of Action
It’s known that pyrrolidinone derivatives have cognition-enhancing effects due to their unique selectivity for brain areas involved in the procedures of acquiring knowledge and memory processes
Biochemical Pathways
It’s known that pyrrolidinone derivatives have diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects . This suggests that this compound may influence multiple biochemical pathways, although the exact mechanisms remain to be elucidated.
Result of Action
This compound and its derivatives have been found to exhibit good to high antifungal activities against various fungal strains . Specifically, N,N’-aminals derived from this compound have been identified as good candidates for the development of biosourced fungicides . One compound, referred to as compound 3o, was found to be the most broader-spectrum agent, active against five strains and devoid of any cytotoxicity .
Action Environment
Given that this compound is a naturally occurring compound in plants , it’s likely that its action and stability may be influenced by factors such as temperature, pH, and the presence of other compounds
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methoxypyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-8-5-3-2-4(7)6-5/h5H,2-3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULIHENHKGDFAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20959021 | |
| Record name | 2-Methoxy-3,4-dihydro-2H-pyrrol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20959021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pterolactam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034208 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
38072-88-7, 63853-74-7 | |
| Record name | Pterolactam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38072-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63853-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pterolactam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038072887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxy-3,4-dihydro-2H-pyrrol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20959021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyrrolidinone, 5-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pterolactam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034208 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
56 - 67 °C | |
| Record name | Pterolactam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034208 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is pterolactam and where is it found?
A1: this compound is a naturally occurring lactam compound first isolated from bracken fern (Pteridium aquilinum). [] It has since been identified in various other plant sources, including Coniogramme japonica [], Abelmoschus esculentus [], Bistorta manshuriensis [], and Cucubalus baccifer [].
Q2: What are the potential applications of this compound in organic synthesis?
A2: this compound serves as a versatile building block in organic synthesis. Research indicates its utility in synthesizing various heterocyclic compounds. For instance, it acts as a precursor in the synthesis of 5-arylaminopyrrolidinones via α-aza-amidoalkylation reactions catalyzed by triflic acid. [] Additionally, scientists are exploring its potential in developing antifungal agents through the synthesis of this compound-inspired amide Mannich bases. []
Q3: How does the chemical structure of this compound influence its reactivity?
A3: this compound possesses both α- and β-positions relative to the nitrogen atom within its lactam ring. This structural feature significantly influences its reactivity, particularly in the presence of acids. [] For instance, under acidic conditions, this compound readily forms N-acyliminium ions. These ions exhibit high reactivity at both the α- and β-positions, enabling diverse chemical transformations like amidoalkylations and Povarov reactions, ultimately leading to the formation of various heterocyclic compounds, such as quinolines and tetrahydroquinolines. []
Q4: What is the role of cesium salts in modifying this compound derived from natural sources?
A4: Cesium salts demonstrate effectiveness as catalysts in solvent-free modifications of naturally sourced this compound. [] While specific modifications and their applications require further investigation, this finding suggests a potential avenue for utilizing this compound as a renewable starting material in chemical synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



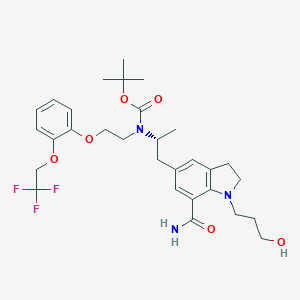
![3-[1-(3-Hydroxypropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B32751.png)

